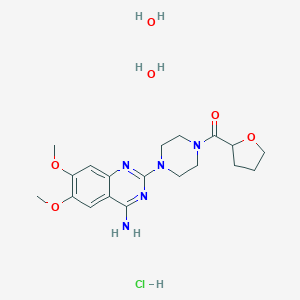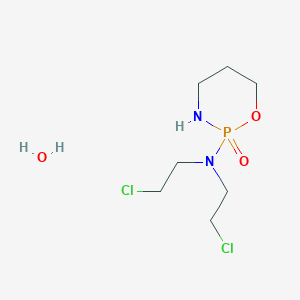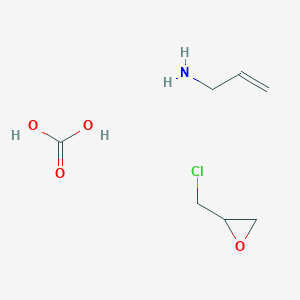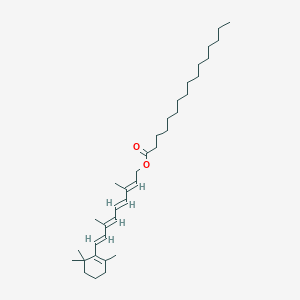
テラゾシン塩酸塩二水和物
概要
説明
Terazosin hydrochloride dihydrate is a quinazoline compound that inhibits α1-adrenergic receptors . It is clinically used to treat benign prostatic hyperplasia (BPH) and hypertension . In prostate cells, terazosin increases activation of caspase 3 and induces apoptosis .
Synthesis Analysis
Terazosin hydrochloride dihydrate can be synthesized from the starting material of 2-chloro-6, 7-dimethoxy–quinazolin-4-amine in the presence of 2-methoxy ethanol with n-benzyl piperazine . It has been found to exist at room temperature in four solvent-free forms that can be isolated directly, one solvent-free form that can be prepared by desolvation of a methanolate, a methanol solvate, and a dihydrate .Molecular Structure Analysis
The crystal structure of terazosin hydrochloride dihydrate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . It crystallizes in space group P-1 with a = 10.01402 (4), b = 10.89995 (4), c = 11.85357 (4) Å, α = 89.5030 (3), β = 71.8503 (3), γ = 66.5632 (2)° .Chemical Reactions Analysis
The fragmentation decomposition pathways of terazosin have been investigated using mass spectrometry (MS) and thermal analyses (TA) and confirmed by semi-empirical molecular orbital (MO) calculation .Physical And Chemical Properties Analysis
Terazosin hydrochloride dihydrate is a white, crystalline substance, freely soluble in water and isotonic saline . It has been found to exist at room temperature in several forms, including four solvent-free forms, a methanol solvate, and a dihydrate .科学的研究の応用
良性前立腺肥大症(BPH)の治療
テラゾシン塩酸塩二水和物は、男性の良性前立腺肥大症(BPH)の症状緩和に使用されます。 この状態は、男性が加齢するにつれて前立腺の非癌性増大によって引き起こされる泌尿器系の病気です . テラゾシンは前立腺と膀胱頸部の筋肉を弛緩させるのに役立ち、排尿を容易にします .
分析研究
テラゾシン塩酸塩二水和物は、分析研究で使用されており、さまざまなマトリックスにおけるその定量のためのさまざまな方法が利用可能です . これらの方法には、分光光度法、薄層クロマトグラフィー(TLC)、高速薄層クロマトグラフィー(HPTLC)、高速液体クロマトグラフィー(HPLC)、および電気分析法が含まれます .
製剤開発
この化合物は、新しい製剤の開発に使用されます . 新しい分析方法または製剤の開発に関与する研究者は、テラゾシン塩酸塩二水和物を標準品として使用できます .
多形体調査
テラゾシン塩酸塩二水和物は、室温でいくつかの形態で存在することが判明しており、4つの溶媒を含まない形態、メタノール溶媒和物、および二水和物があります . これらの異なる形態は、異なる物理的特性を示す可能性があり、テラゾシン塩酸塩二水和物は、多形体調査の対象となっています .
薬物標準原液
作用機序
Target of Action
Terazosin hydrochloride dihydrate is a quinazoline derivative and a competitive, orally active α1-adrenoceptor antagonist . The primary targets of this compound are the α1-adrenoceptors . These receptors are abundant in the smooth muscle of blood vessels and the prostate .
Mode of Action
Terazosin hydrochloride dihydrate works by blocking adrenaline’s action on α1-adrenoceptors . This blockade results in the relaxation of smooth muscle in blood vessels and the prostate .
Biochemical Pathways
The inhibition of α1-adrenoceptors by terazosin hydrochloride dihydrate leads to a decrease in arterial tone . This results in the relaxation of smooth muscle in blood vessels, which can lower blood pressure . In the prostate, the relaxation of smooth muscle improves urinary flow .
Pharmacokinetics
Terazosin hydrochloride dihydrate is rapidly and completely absorbed . It undergoes minimal first-pass metabolism in the liver . The compound is excreted in the feces (~60%, 20% as unchanged drug) and urine (~40%, 10% as unchanged drug) . The elimination half-life of terazosin hydrochloride dihydrate is approximately 12 hours .
Result of Action
The action of terazosin hydrochloride dihydrate leads to a decrease in blood pressure and an improvement in urinary flow . This is due to the relaxation of smooth muscle in blood vessels and the prostate, respectively . These effects make terazosin hydrochloride dihydrate useful in the treatment of symptomatic benign prostatic hyperplasia (BPH) and hypertension .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Terazosin hydrochloride dihydrate interacts with alpha-1 adrenergic receptors, which are proteins located on the surface of smooth muscle cells in blood vessels and the prostate . By blocking these receptors, terazosin hydrochloride dihydrate inhibits the action of adrenaline, leading to the relaxation of these muscles .
Cellular Effects
In terms of cellular effects, terazosin hydrochloride dihydrate influences cell function by causing relaxation of smooth muscle cells in blood vessels and the prostate . This relaxation improves blood flow and eases the process of urination, particularly in men with benign prostatic hyperplasia .
Molecular Mechanism
The molecular mechanism of action of terazosin hydrochloride dihydrate involves its binding to alpha-1 adrenergic receptors . This binding blocks the action of adrenaline on these receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate . This mechanism helps lower blood pressure and improve urinary flow .
Temporal Effects in Laboratory Settings
In laboratory settings, terazosin hydrochloride dihydrate has been shown to have an extended duration of action relative to other similar compounds . It has also been used to probe apoptosis and the rate of DNA synthesis in cultured human prostate cancer cells .
Dosage Effects in Animal Models
In animal models, terazosin hydrochloride dihydrate has been shown to suppress acetaminophen-induced acute liver injury . The effects of the compound varied with different dosages, with significant improvements in liver function observed at a dosage of 0.5 mg/kg .
Metabolic Pathways
The majority of terazosin is metabolized in the liver . The metabolites recovered include 6-O-demethyl terazosin, 7-O-methyl terazosin, a piperazine derivative, and a diamine derivative .
特性
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4.ClH.H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNOTLRCUQCKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70024-40-7 | |
| Record name | Terazosin monohydrochloride dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70024-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














